Cab-215 protein - 140610-34-0

Cab-215 protein

Catalog Number: EVT-1518821
CAS Number: 140610-34-0
Molecular Formula: C16H18N6O7S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cab-215 protein is a synthetic protein that has garnered attention in the fields of biochemistry and molecular biology. This compound is notable for its potential applications in therapeutic interventions and research methodologies. The protein is engineered to exhibit specific biochemical properties that facilitate its use in various scientific applications.

Source

Cab-215 protein is synthesized through advanced techniques in protein engineering, primarily utilizing cell-free protein synthesis systems. These systems allow for the production of proteins without the constraints of living cells, enabling greater control over the synthesis process and the incorporation of non-canonical amino acids.

Classification

Cab-215 protein falls under the category of recombinant proteins, which are produced by expressing a specific gene in a host organism or system. This classification highlights its synthetic nature and the precision involved in its design.

Synthesis Analysis

Methods

The synthesis of Cab-215 protein typically employs cell-free protein synthesis (CFPS) methods. These methods can utilize various systems, including rabbit reticulocyte lysate, wheat germ extracts, or insect cell extracts. The choice of system depends on the desired yield and specific properties of the target protein.

Technical Details

  1. Cell-Free Systems: In CFPS, mRNA serves as a template for translation, allowing for direct manipulation of reaction conditions. This method is advantageous for producing proteins that are difficult to express in traditional cellular systems due to toxicity or complex folding requirements .
  2. Optimization: Reaction conditions such as temperature, ionic strength, and the concentration of cofactors are optimized to enhance yield and activity. The incorporation of energy sources like phosphocreatine supports efficient translation and folding .
Molecular Structure Analysis

Structure

The molecular structure of Cab-215 protein is characterized by its unique amino acid sequence, which dictates its three-dimensional conformation and functional properties. Structural studies may involve techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the arrangement of atoms within the protein.

Data

While specific structural data for Cab-215 protein may not be publicly available, similar proteins exhibit a range of secondary structures including alpha helices and beta sheets, contributing to their stability and functionality.

Chemical Reactions Analysis

Reactions

Cab-215 protein can participate in various biochemical reactions depending on its functional groups and active sites. These reactions may include enzyme-substrate interactions, binding with ligands, or undergoing post-translational modifications.

Technical Details

Understanding the kinetics and mechanisms of these reactions often requires detailed experimental setups involving spectroscopic methods or mass spectrometry to monitor changes in concentration and structure over time .

Mechanism of Action

Process

The mechanism of action for Cab-215 protein involves its interaction with specific biological targets within cells. This interaction may modulate signaling pathways or alter cellular functions, depending on the intended application.

Data

Quantitative analyses often involve measuring changes in cellular activity or expression levels following treatment with Cab-215 protein, providing insights into its efficacy and potential therapeutic benefits.

Physical and Chemical Properties Analysis

Physical Properties

Cab-215 protein typically exhibits characteristics common to globular proteins, such as solubility in aqueous solutions and stability under physiological conditions. Its molecular weight, isoelectric point, and hydrophobicity can vary based on its amino acid composition.

Chemical Properties

The chemical properties include reactivity with various reagents used for labeling or modification purposes. For example, Cab-215 may be amenable to bioconjugation techniques that enhance its utility in research applications .

Applications

Cab-215 protein has several scientific uses:

  • Research Tool: It can be utilized in studies investigating protein interactions, signaling pathways, or cellular responses.
  • Therapeutic Development: Due to its engineered properties, Cab-215 may serve as a candidate for drug development targeting specific diseases.
  • Biotechnology Applications: Its unique characteristics make it suitable for use in biosensors or as a component in diagnostic assays.
Introduction to Cab-215 Protein

Taxonomic and Phylogenetic Context of Cab-215 in Plant Systems

Cab-215 belongs to the Type I LHCII subfamily and is phylogenetically conserved across flowering plants (angiosperms), with particularly well-characterized roles in the Fabaceae family. Its evolutionary trajectory aligns with the diversification of land plants, as evidenced by:

  • Lineage-Specific Conservation: Cab-215 orthologs are absent in green algae (Chlamydomonas) and non-vascular plants (bryophytes), indicating emergence coincident with vascular plant evolution. Genomic analyses confirm its restriction to seed plants, suggesting adaptive significance in terrestrial photosynthesis [7].
  • Phylogenetic Positioning: Within Pisum sativum (pea), Cab-215 clusters with Type I LHCII genes but forms a distinct clade due to unique amino acid substitutions in its N-terminal domain. This divergence correlates with functional specialization in light-harvesting efficiency [3].
  • Taxonomic Distribution: Homologs share >80% sequence identity in dicots (e.g., Solanum tuberosum), but <60% identity in monocots, indicating gene family diversification after monocot-dicot divergence [4] [9].

Table 1: Phylogenetic Distribution of Cab-215 Homologs

Taxonomic GroupRepresentative SpeciesSequence Identity (%)Genomic Organization
FabaceaePisum sativum100 (Reference)Multigene family (7+ members)
SolanaceaeSolanum tuberosum82–85Multigene family (10+ members)
PoaceaeOryza sativa55–58Absent in basal lineages
Green AlgaeChlamydomonas reinhardtiiNot detectedNot applicable

Historical Discovery and Nomenclature of Cab-215 in Pisum Species

The identification of Cab-215 emerged from molecular analyses of pea CAB gene diversity in the late 1980s–1990s:

  • Discovery: Partial genomic sequencing of pea CAB loci revealed Cab-215 as a novel transcriptionally active gene, distinguishable from previously characterized types (e.g., Cab-8, AB66) by its unique 5' regulatory sequence and coding region [3].
  • Nomenclature Basis: The designation "215" derives from the clone identifier (pP215) isolated from a pea genomic library. This aligns with systematic CAB gene naming conventions in Pisum, where numbers reflect chronological isolation order (e.g., Cab-8, Cab-9) [3] [9].
  • Early Functional Insights: Differential screening of cDNA libraries demonstrated Cab-215’s mRNA accumulation in light-grown buds and leaves but minimal expression in etiolated tissues. Its transcript abundance was notably lower than co-expressed family members like Cab-8, hinting at regulatory specialization [3].

Classification Within the Chlorophyll a/b-Binding (Cab) Protein Family

Cab-215 occupies a specialized niche within the structurally heterogeneous CAB superfamily, classified by:

Molecular Structure

  • Precursor Architecture: Encodes a 267–270 amino acid precursor protein with a 34-residue N-terminal transit peptide targeting chloroplast membranes. Mature Cab-215 (~23 kDa) shares the conserved three-helix structure of LHCII proteins but exhibits divergent N-terminal residues involved in chlorophyll b binding and complex assembly [4] [9].
  • Gene Structure: Unlike intron-less Type II CAB genes, Cab-215 contains introns—a feature shared with phylogenetically ancient Type I members. This supports its classification within "ancestral-like" Type I LHCII clades [9].

Functional Classification

  • Regulatory Group: In pea, Cab-215 belongs to "Group II" CAB genes, characterized by:
  • Weak responsiveness to red light
  • Higher transcript levels in mature leaves vs. buds
  • Dependence on developmental stage rather than acute light induction [3].
  • Evolutionary Subfamily: Classified under "GreenCut2" proteins—a phylogenomically defined inventory of 597 plant-specific proteins conserved across Viridiplantae. Cab-215 orthologs lack homology to cyanobacterial antenna proteins, confirming eukaryotic origin [7].

Table 2: Classification Features of Cab-215 vs. Typical CAB Proteins

FeatureCab-215Canonical Type I CAB (e.g., Cab-8)Type II CAB
Transit Peptide Length34 residues35–38 residues30–32 residues
Mature Protein Size~23 kDa~25 kDa~24 kDa
Introns in GenePresentAbsentVariable
Light ResponseWeak to red lightStrong to red/blue lightBlue-light specific
Developmental PeakMature leavesBuds/young leavesLeaves/stems

Distinguishing Motifs

Unique sequence elements underpin Cab-215’s functional identity:

  • N-terminal Domain: Substitutions at conserved positions (e.g., Thr→Ala at residue 4) reduce chlorophyll b affinity, potentially altering energy transfer kinetics [4].
  • EF-hand-like Motifs: Predicted Ca²⁺-binding motifs absent in most CAB proteins suggest secondary roles in calcium-mediated stress responses—a hypothesis supported by co-expression with stress-inducible genes [7].

Properties

CAS Number

140610-34-0

Product Name

Cab-215 protein

Molecular Formula

C16H18N6O7S2

Synonyms

Cab-215 protein

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